molecular formula C15H13F3N2S B5793557 N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B5793557
M. Wt: 310.3 g/mol
InChI Key: WLYLSLCWAKBFLN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives have been widely studied for their various properties and applications in organic chemistry, particularly in the development of catalysts and organocatalysis. These compounds are characterized by the presence of a thiourea unit, which is known for its ability to form hydrogen bonds that activate substrates, thus facilitating various chemical reactions (Zhang, Bao, & Xing, 2014; Jiménez et al., 2016).

Synthesis Analysis

The synthesis of N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea compounds involves reactions that ensure the introduction of the thiourea moiety into the molecular structure. Common methods include the reaction of isothiocyanates with amines. These reactions yield various thiourea derivatives characterized by their unique structural and chemical properties (Yeo & Tiekink, 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using techniques such as X-ray diffraction, which reveals the planarity of the thiourea core and its bonding interactions. The structure often shows intramolecular hydrogen bonding, contributing to the stability and reactivity of the molecule (Xue et al., 2008).

Chemical Reactions and Properties

N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea derivatives are involved in various chemical reactions, including organocatalysis, due to their ability to activate substrates through hydrogen bonding. Their chemical properties make them suitable for use in promoting organic transformations, thereby playing a significant role in the development of new synthetic methodologies (Zhang, Bao, & Xing, 2014).

Physical Properties Analysis

The physical properties of these thiourea derivatives, such as melting points, solubility, and crystal structure, have been characterized to understand their behavior in different environments and their suitability for various applications. The physical properties often correlate with their molecular structures and the presence of specific functional groups (Yeo & Tiekink, 2019).

properties

IUPAC Name

1-(3-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2S/c1-10-4-2-6-12(8-10)19-14(21)20-13-7-3-5-11(9-13)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYLSLCWAKBFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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